molecular formula C10H6N2O2 B1600138 6-cyano-1H-indole-2-carboxylic Acid CAS No. 85864-09-1

6-cyano-1H-indole-2-carboxylic Acid

Cat. No. B1600138
CAS RN: 85864-09-1
M. Wt: 186.17 g/mol
InChI Key: DZAGFMALIIXWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyano-1H-indole-2-carboxylic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a significant heterocyclic system in natural products and drugs . The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .


Synthesis Analysis

Indole derivatives have been synthesized using various methods. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular structure of 6-cyano-1H-indole-2-carboxylic Acid is represented by the formula C10H6O2N2 . The InChI key for this compound is AXAUNIVIEFHPSY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Scientific Research Applications

Antiviral Agents

Indole derivatives, including those related to 6-cyano-1H-indole-2-carboxylic Acid, have been reported to exhibit potent antiviral activities. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The cyano group at the 6-position could potentially enhance the compound’s interaction with viral proteins, offering a pathway for the development of new antiviral drugs.

Anti-inflammatory Applications

The indole nucleus is a common feature in many anti-inflammatory agents. The structural modification of indole derivatives, such as introducing a cyano group, can lead to compounds with improved anti-inflammatory properties. This makes 6-cyano-1H-indole-2-carboxylic Acid a valuable scaffold for synthesizing new anti-inflammatory medications .

Anticancer Therapeutics

Indole compounds are known to play a role in cancer treatment due to their ability to interfere with cell proliferation and survival pathways. The cyano group on the indole ring could modify the pharmacokinetic properties, potentially leading to more effective anticancer drugs based on the 6-cyano-1H-indole-2-carboxylic Acid framework .

Antimicrobial Activity

The indole core structure is also found in compounds with antimicrobial properties. 6-cyano-1H-indole-2-carboxylic Acid could serve as a precursor for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi, by exploiting its ability to disrupt microbial cell processes .

Antidiabetic Agents

Research has indicated that indole derivatives can be effective in managing diabetes by influencing insulin secretion or glucose metabolism. The introduction of a cyano group at the 6-position of the indole ring might enhance these properties, making 6-cyano-1H-indole-2-carboxylic Acid a candidate for creating novel antidiabetic drugs .

Antimalarial Drugs

Indole derivatives have shown promise in the treatment of malaria. The structural diversity of indole-based compounds, including those with a cyano substituent, allows for the exploration of new therapeutic options for this devastating disease. 6-cyano-1H-indole-2-carboxylic Acid could be utilized to synthesize compounds with enhanced efficacy against the malaria parasite .

Neuroprotective Properties

Indoles have neuroprotective effects and are being studied for the treatment of neurodegenerative diseases. The cyano group on the indole ring of 6-cyano-1H-indole-2-carboxylic Acid may contribute to neuroprotection by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress .

Agricultural Chemicals

Indole-3-acetic acid, an indole derivative, is a well-known plant hormone. By modifying indole structures, such as 6-cyano-1H-indole-2-carboxylic Acid, researchers can develop novel compounds that regulate plant growth and development, potentially leading to improved agricultural productivity .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing a variety of indole derivatives and screening their pharmacological activities. The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

properties

IUPAC Name

6-cyano-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-5-6-1-2-7-4-9(10(13)14)12-8(7)3-6/h1-4,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAGFMALIIXWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442036
Record name 6-cyano-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyano-1H-indole-2-carboxylic Acid

CAS RN

85864-09-1
Record name 6-cyano-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-cyanobenzaldehyde (1.27 g, 9.69 mmol) and ethyl azidoacetate (5 g, 38.76 mmol) in methanol (6 ml) was added dropwise over 0.16 h to a stirred solution of sodium methoxide (2.143 g, 39.7 mmol) in methanol (24 ml) at −8° C. The reaction was stirred with ice cooling for a further 3 h before being poured into ice/water (500 ml). The precipitate was filtered, washed with water and dried in vacuo. A sample of the residue (0.55 g) was dissolved in xylene (15 ml) and added dropwise to refluxing xylene (35 ml) over 0.75 h. After a further 1.5 h reflux the mixture was cooled and the precipitate filtered, washed with a small amount of xylene and dried in vacuo. The residue was dissolved in aqueous methanol (20 ml, 1:1) and sodium hydroxide (1 equivalent) added. The mixture was stirred at room temperature for 18 h, concentrated to half volume and poured into water (50 ml). The resultant solution was washed with ethyl acetate (50 ml) and the aqueous layer acidified with 2N HCl. The precipitate was filtered, washed with water and dried in vacuo to afford the title compound as a pale yellow solid (0.209 g, 11%).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.143 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyano-1H-indole-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
6-cyano-1H-indole-2-carboxylic Acid
Reactant of Route 3
6-cyano-1H-indole-2-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
6-cyano-1H-indole-2-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
6-cyano-1H-indole-2-carboxylic Acid
Reactant of Route 6
6-cyano-1H-indole-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.